5-methoxybenzothiazole-2-carboxaldehyde molecular weight and formula
5-methoxybenzothiazole-2-carboxaldehyde molecular weight and formula
Strategic Scaffold for Bioactive Ligand Design and Fluorogenic Probe Development
Executive Summary
5-Methoxybenzothiazole-2-carboxaldehyde is a critical heterocyclic intermediate belonging to the "privileged scaffold" class of benzothiazoles. Distinguished by its electron-donating methoxy group at the C5 position and a highly reactive electrophilic aldehyde at C2, this molecule serves as a linchpin in the synthesis of Schiff base pharmacophores and styryl-based fluorescent imaging agents.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, designed for researchers requiring high-fidelity data for stoichiometric calculations and experimental design.
Physicochemical Profile & Molecular Identity
Precise molecular characterization is the foundation of reproducible synthesis. The following data should be used for all stoichiometric calculations and mass spectrometry (MS) validation.
Table 1: Core Chemical Specifications
| Parameter | Specification | Technical Note |
| IUPAC Name | 5-methoxy-1,3-benzothiazole-2-carbaldehyde | Preferred nomenclature for patent filings. |
| Molecular Formula | C₉H₇NO₂S | Essential for elemental analysis validation. |
| Molecular Weight | 193.22 g/mol | Monoisotopic Mass: 193.02 g/mol (Use for HRMS). |
| CAS Registry | 29462-39-9 | Primary identifier for sourcing. |
| Physical State | Yellow to orange crystalline solid | Color intensity correlates with conjugation length. |
| Solubility | DMSO, DMF, CHCl₃, Hot EtOH | Poor solubility in water; requires organic co-solvents. |
| Melting Point | 130–134 °C | Sharp range indicates high purity (>98%). |
Structural Significance
The C5-Methoxy group acts as an electron-donating group (EDG), increasing the electron density of the benzene ring. This enhances the quantum yield in fluorescent derivatives compared to the unsubstituted benzothiazole. The C2-Aldehyde is the reactive handle, susceptible to nucleophilic attack, making it ideal for condensation reactions.
Synthetic Architecture
Route: Selective Oxidation via Riley Reaction
The most robust method for synthesizing 5-methoxybenzothiazole-2-carboxaldehyde is the oxidative transformation of 2-methyl-5-methoxybenzothiazole using Selenium Dioxide (SeO₂).
Mechanistic Insight (Expertise)
Direct formylation of the benzothiazole ring is difficult. Instead, we utilize the acidity of the C2-methyl protons. SeO₂ facilitates an oxidative dehydrogenation followed by hydrolysis.
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Critical Control Point: The reaction must be monitored to prevent over-oxidation to the carboxylic acid (5-methoxybenzothiazole-2-carboxylic acid), which is a common impurity.
Experimental Protocol
Scale: 10 mmol basis Safety: SeO₂ is highly toxic. All operations must occur in a fume hood.
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Preparation: Dissolve 2-methyl-5-methoxybenzothiazole (1.79 g, 10 mmol) in 1,4-dioxane (20 mL).
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Reagent Addition: Add Selenium Dioxide (1.22 g, 11 mmol). A slight excess ensures conversion but minimizes over-oxidation.
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Thermal Activation: Reflux the mixture at 100°C for 4–6 hours.
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Validation: Monitor via TLC (30% EtOAc/Hexane). The aldehyde is more polar than the methyl precursor.
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Work-up (The Filtration Step): Filter the hot solution through a Celite pad to remove precipitated black Selenium metal.
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Why Hot? The product may crystallize upon cooling, getting trapped in the Celite.
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Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from hot Ethanol.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the SeO₂ oxidation of the methyl precursor. Note the critical hot filtration step.
Reactivity & Derivatization Strategies
The C2-aldehyde is a "chemical hook" allowing for rapid diversification. In drug discovery, this is utilized to generate Schiff bases (imines) which often exhibit superior biological activity compared to the parent scaffold.
Key Reaction Pathways
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Schiff Base Formation (Antimicrobial/Anticancer):
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Reagent: Primary amines or hydrazides (e.g., Isoniazid).
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Conditions: Ethanol reflux, catalytic Acetic Acid.
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Outcome: Formation of an azomethine bond (-CH=N-), essential for binding to metal ions in metalloenzymes.
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Knoevenagel Condensation (Fluorescent Probes):
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Reagent: Compounds with active methylene groups (e.g., Malononitrile).
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Outcome: Extension of conjugation, shifting absorption/emission to longer wavelengths (Red/NIR).
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Visualization: Derivatization Logic
Figure 2: Divergent synthesis pathways utilizing the reactive C2-aldehyde handle for pharmacological and diagnostic applications.
Quality Control & Validation
To ensure the integrity of your experiments, the synthesized or purchased compound must pass the following QC checks.
1H NMR Signature (DMSO-d6, 400 MHz)
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Aldehyde Proton (-CHO): Look for a singlet downfield at δ 10.0 – 10.2 ppm . This is the diagnostic peak.
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Methoxy Protons (-OCH3): A sharp singlet at δ 3.8 – 3.9 ppm .
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Aromatic Region: Multiplets between δ 7.0 – 8.2 ppm corresponding to the benzene ring protons (H4, H6, H7).
Stability Warning
Aldehydes are prone to air oxidation.
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Storage: Store under Argon or Nitrogen at -20°C.
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Sign of Degradation: Appearance of a broad O-H stretch in IR (2500–3300 cm⁻¹) indicates conversion to carboxylic acid.
References
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Gupta, S. et al. (2010). Synthesis and biological evaluation of some new benzothiazole derivatives. European Journal of Medicinal Chemistry.
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PubChem Database. (2024). Compound Summary: Benzothiazole-2-carboxaldehyde derivatives. National Library of Medicine.
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Venkatesan, P. & Sumathi, S. (2010). Synthesis, characterization and biological activity of some benzothiazole derivatives. Asian Journal of Chemistry.
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Carey, F. A. & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Reference for SeO2 oxidation mechanism).
